molecular formula C17H15ClFNO2 B2936064 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one CAS No. 2413898-38-9

1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one

Cat. No.: B2936064
CAS No.: 2413898-38-9
M. Wt: 319.76
InChI Key: ZDAHVVCQSHNRMB-UHFFFAOYSA-N
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Description

The compound 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one is a propan-1-one derivative featuring two key substituents:

  • A 5-chloro-2,3-dihydroindole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring with a chlorine atom at the 5-position.
  • A 4-fluorophenoxy group attached to the propanone backbone.

Properties

IUPAC Name

1-(5-chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO2/c1-11(22-15-5-3-14(19)4-6-15)17(21)20-9-8-12-10-13(18)2-7-16(12)20/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAHVVCQSHNRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=CC(=C2)Cl)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16H15ClFNO2
  • Molecular Weight : 303.75 g/mol

The presence of the chloro and fluorine substituents suggests potential interactions with biological targets, particularly in receptor modulation and enzyme inhibition.

Research indicates that compounds similar to 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one may exert their biological effects through several mechanisms:

  • Receptor Modulation : The compound has been noted for its activity on receptor protein tyrosine kinases such as c-Kit and c-Fms, which are involved in various cellular processes including proliferation and differentiation .
  • Calcium Signaling : Studies have shown that related indole derivatives can inhibit cell growth by partially depleting intracellular calcium stores, leading to phosphorylation of eIF2alpha, a key factor in protein synthesis regulation .
  • Antiproliferative Activity : The compound exhibits antiproliferative properties that may be comparable to known translation initiation inhibitors, suggesting its potential use in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cell growth
Receptor ModulationInteraction with c-Kit and c-Fms
Calcium DepletionInduction of eIF2alpha phosphorylation

Case Study 1: Anticancer Potential

A study investigated the antiproliferative effects of various indole derivatives, including 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one. The results indicated significant inhibition of cancer cell lines, with mechanisms involving both receptor modulation and calcium signaling pathways.

Case Study 2: Receptor Interaction

Another research project focused on the interaction of this compound with c-Kit receptors. The findings revealed that it could effectively inhibit the activation of these receptors, which play a crucial role in hematopoiesis and stem cell maintenance.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity/Properties Reference
Target Compound Propan-1-one 5-Cl-dihydroindol, 4-F-phenoxy Hypothetical antimicrobial/anti-inflammatory N/A
3-(4-Fluorophenoxy)-1-(1,4-thiazinan-4-yl)propan-1-one Propan-1-one 4-F-phenoxy, thiazinan Antifungal (vs. Fusarium oxysporum)
1-(3,4-Dihydroisoquinolin-2-yl)-2-(4-isobutylphenyl)propan-1-one Propan-1-one Isobutylphenyl, dihydroisoquinoline Anti-inflammatory (ibuprofen hybrid)
(2E)-1-(2,3-Dihydroindol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one Propen-1-one (enone) 4-F-phenyl, dihydroindol Chemical stability/reactivity studies
1-(5-Chloro-2,3-dihydrobenzofuran-7-yl)propan-1-one Propan-1-one 5-Cl-dihydrobenzofuran Structural analog (heterocycle variation)

Key Findings from Comparative Analysis

Role of the 4-Fluorophenoxy Group
  • The compound 3-(4-fluorophenoxy)-1-(1,4-thiazinan-4-yl)propan-1-one () demonstrated significant antifungal activity against Fusarium oxysporum, correlating with the presence of the 4-fluorophenoxy group . This suggests that the target compound’s 4-fluorophenoxy moiety may enhance bioactivity, though the dihydroindol group could alter target specificity compared to the thiazinan analog.
Impact of Heterocyclic Substituents
  • Dihydroindole vs. Dihydrobenzofuran : The target compound’s 5-chloro-2,3-dihydroindole group differs from the 5-chloro-2,3-dihydrobenzofuran in . Indole derivatives often exhibit enhanced binding to biological targets due to nitrogen’s hydrogen-bonding capability, whereas benzofurans may improve metabolic stability .
Backbone and Substituent Configuration
  • This could influence pharmacokinetic properties like solubility and metabolic degradation .

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